An In-depth Technical Guide to 1H-Indene-2-carboxamide (CAS 16832-93-2)
An In-depth Technical Guide to 1H-Indene-2-carboxamide (CAS 16832-93-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indene-2-carboxamide, a molecule centered around the versatile indene scaffold, represents a compound of significant interest in medicinal chemistry and drug discovery. The carboxamide functional group is a well-established pharmacophore, known for its favorable binding interactions with various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, potential therapeutic applications, and safety considerations for 1H-Indene-2-carboxamide. The content herein is curated to support researchers and drug development professionals in their exploration of this and related chemical entities.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for any research and development endeavor. These properties influence a molecule's behavior in both chemical and biological systems, impacting aspects from reaction kinetics to bioavailability.
| Property | Value | Source |
| CAS Number | 16832-93-2 | PubChem[1] |
| Molecular Formula | C₁₀H₉NO | PubChem[1] |
| Molecular Weight | 159.18 g/mol | PubChem[1] |
| IUPAC Name | 1H-indene-2-carboxamide | PubChem[1] |
| SMILES | C1C2=CC=CC=C2C=C1C(=O)N | PubChem[1] |
| XLogP3-AA (Computed) | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The conversion of a carboxylic acid to a primary amide can be achieved through several established methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Caption: Proposed two-step synthesis of 1H-Indene-2-carboxamide.
Experimental Protocol (General Method)
Step 1: Synthesis of 1H-Indene-2-carbonyl chloride
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To a solution of 1H-indene-2-carboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
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The reaction mixture is then heated to reflux and maintained for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 1H-indene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1H-Indene-2-carboxamide
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The crude 1H-indene-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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The solution is cooled to 0 °C, and an excess of aqueous ammonia is added dropwise with vigorous stirring.
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The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
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The reaction mixture is then quenched with water and the organic layer is separated.
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The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product can be purified by recrystallization or column chromatography to afford 1H-Indene-2-carboxamide.
Expected Spectroscopic Data
Based on the structure of 1H-Indene-2-carboxamide and data from its carboxylic acid precursor, the following spectral characteristics are anticipated:
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the indene ring system, a singlet for the vinylic proton, a singlet for the methylene protons, and broad singlets for the amide protons.
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¹³C NMR: The spectrum should display resonances for the aromatic carbons, the vinylic carbons, the methylene carbon, and a characteristic downfield signal for the carbonyl carbon of the amide. A ¹³C NMR spectrum for the parent compound is available on PubChem.[1]
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FT-IR: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650-1690 cm⁻¹), and C=C stretching of the aromatic and vinylic groups (around 1450-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.18 g/mol ).
Potential Biological and Therapeutic Applications
The indene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The incorporation of a carboxamide moiety further enhances the potential for biological interactions.
Alzheimer's Disease
Recent research has highlighted the potential of indene carboxamide derivatives as multi-targeted agents for the treatment of Alzheimer's disease.[3][4] The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[5] One therapeutic strategy is to inhibit the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6]
Studies on 5,6-dimethoxy-1H-indene-2-carboxamides have shown that these compounds can exhibit inhibitory activity against both AChE and BuChE.[4] Furthermore, some derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease.[4]
Caption: Potential dual mechanism of action for indene carboxamides in Alzheimer's disease.
Anticancer Activity
The indene core is also found in compounds with potential anticancer properties. While direct studies on 1H-Indene-2-carboxamide are limited, related indene derivatives have been investigated for their ability to sensitize cancer cells to proteasome inhibitors, a class of drugs used in cancer therapy.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 1H-Indene-2-carboxamide. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds, such as 1H-indene-2-carboxylic acid and other carboxamides, can provide guidance.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7][8]
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
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Handling: Avoid contact with skin and eyes.[7] Do not ingest. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]
Hazard Identification (based on precursor and related compounds):
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The precursor, 1H-indene-2-carboxylic acid, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9] It is reasonable to assume that 1H-Indene-2-carboxamide may have similar hazards.
Conclusion
1H-Indene-2-carboxamide is a molecule with a foundation in a biologically significant scaffold. Its potential as a multi-targeted agent, particularly in the context of neurodegenerative diseases like Alzheimer's, warrants further investigation. This guide provides a starting point for researchers by consolidating key physicochemical data, outlining a plausible synthetic strategy, and discussing potential therapeutic applications and necessary safety precautions. Further experimental work is needed to fully elucidate the biological activity, mechanism of action, and safety profile of this compound.
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PubChem. (n.d.). 1H-Indene-2-carboxamide. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Retrieved from [Link]
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PubMed Central (PMC). (2022, December 28). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Retrieved from [Link]
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YouTube. (2025, March 25). Synthesis of Amide from Amine and Carboxylic Acid | Reaction Mechanism. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Retrieved from [Link]
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